1-[2-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride
Description
1-[2-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride, also known as cloperastine hydrochloride, is a compound with significant pharmacological properties. It is primarily used as a cough suppressant and has antihistamine properties. This compound is marketed in various countries, including Japan and some European countries, under different brand names .
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c1-17-10-13-4-2-3-5-15(13)18-11-12-6-8-14(16)9-7-12;/h2-9,17H,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADNORATFOGVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OCC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride involves several steps:
Halogenation: 4-Chlorobenzhydrol is treated with phosphorus tribromide in tetrachloromethane to produce 1-(Bromophenylmethyl)-4-chlorobenzene.
Etherification: The brominated product is then reacted with ethylenechlorohydrin (2-Chloroethanol) to form 1-(4-Chlorobenzhydryl)oxy-2-chloroethane.
Amination: Finally, the chloroethane derivative is reacted with piperidine to yield cloperastine.
Chemical Reactions Analysis
1-[2-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Major Products: The major products formed depend on the specific reagents and conditions used. .
Scientific Research Applications
1-[2-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: It is studied for its effects on biological systems, particularly its antihistamine and antitussive properties.
Medicine: It is used in the treatment of cough and related conditions. .
Industry: It is used in the formulation of cough syrups and other pharmaceutical preparations
Mechanism of Action
The precise mechanism of action of 1-[2-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride is not fully understood. it is known to act as a ligand for the σ1 receptor and as a GIRK channel blocker. These actions are believed to contribute to its antitussive efficacy. Additionally, it has antihistamine and anticholinergic properties, which may contribute to its sedative effects .
Comparison with Similar Compounds
1-[2-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride can be compared with other similar compounds:
Oxazole Derivatives: These compounds also exhibit significant biological activities, including antimicrobial and anticancer properties.
Oxadiazole Derivatives: These compounds are known for their antibacterial, antitumor, and antiviral activities.
Piperazine Derivatives: Compounds like 1-(4-Methoxyphenyl)piperazine have stimulant properties and are used in various therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
